

Physical and chemical properties of (m-Aminophenyl)metaboric acid hydrochloride

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Compound of Interest

Compound Name: (m-Aminophenyl)metaboric acid hydrochloride

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An In-depth Technical Guide to **(m-Aminophenyl)metaboric acid hydrochloride**

For Researchers, Scientists, and Drug Development Professionals

Introduction

(m-Aminophenyl)metaboric acid hydrochloride, more systematically known as 3-aminophenylboronic acid hydrochloride, is a versatile organic compound widely utilized in synthetic chemistry and increasingly in biochemical applications. Its bifunctional nature, possessing both a nucleophilic amino group and an electrophilic boronic acid moiety, makes it a valuable building block for a diverse range of molecules. This guide provides a comprehensive overview of its physical and chemical properties, experimental protocols for its use, and its functional applications, particularly in cross-coupling reactions and bioconjugation.

Core Physical and Chemical Properties

(m-Aminophenyl)metaboric acid hydrochloride is a white to off-white crystalline solid.^[1] It is soluble in water and other polar organic solvents, a property enhanced by its hydrochloride salt form.^[1] The compound is primarily identified by its CAS Number: 85006-23-1.^[2]

Quantitative physical and chemical data are summarized in the table below for easy reference.

Property	Value	Reference(s)
IUPAC Name	(3-aminophenyl)boronic acid hydrochloride	[3]
Synonyms	3-Aminophenylboronic acid HCl, (m-Aminophenyl)boronic acid HCl	[2]
CAS Number	85006-23-1	[2]
Molecular Formula	C ₆ H ₈ BNO ₂ · HCl	[2]
Molecular Weight	173.41 g/mol	[2]
Appearance	White to off-white, or pale yellow to grey crystalline powder or solid	[1] [4]
Solubility	Soluble in water and polar organic solvents	[1]
SMILES	Cl.Nc1ccccc(c1)B(O)O	[2]
InChI Key	QBMHZZHJIBUPOX-UHFFFAOYSA-N	[2]

Chemical Reactivity and Applications

The utility of **(m-aminophenyl)metaboric acid hydrochloride** stems from the distinct reactivity of its two functional groups.

- Boronic Acid Moiety: The boronic acid group is a cornerstone of the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, enabling the formation of carbon-carbon bonds between aryl or vinyl halides and the aminophenyl ring.[\[5\]](#) This reaction is fundamental in the synthesis of complex organic molecules, including pharmaceuticals and functional materials.[\[6\]](#) The reactivity order for aryl halides is typically I > Br > OTf >> Cl.[\[6\]](#) Beyond palladium-catalyzed reactions, it can also participate in copper-catalyzed and palladium-free cross-coupling processes.[\[2\]](#)

- Amino Group: The amine at the meta-position is a versatile functional handle. It can be acylated, alkylated, or used as a nucleophile in various other transformations, allowing for the straightforward introduction of diverse substituents.[7]
- Interaction with Diols: A key chemical property of boronic acids is their ability to form reversible covalent bonds with 1,2- and 1,3-diols to create cyclic boronate esters.[8] This interaction is pH-dependent and is particularly strong with cis-diols found in saccharides and glycoproteins.[9] This property is exploited in the development of sensors for sugars, for affinity chromatography to purify glycoproteins, and in drug delivery systems.[1][9]

Experimental Protocols

Generalized Synthesis Protocol

While various proprietary methods exist, a common academic approach to synthesizing 3-aminophenylboronic acid involves the reduction of the corresponding nitro compound, 3-nitrophenylboronic acid. The hydrochloride salt is then prepared by treatment with hydrochloric acid.

Step 1: Reduction of 3-Nitrophenylboronic Acid A general method involves the catalytic hydrogenation of 3-nitrophenylboronic acid.

- In a reaction vessel, dissolve 3-nitrophenylboronic acid in a suitable solvent such as ethanol or ethyl acetate.
- Add a catalytic amount of palladium on carbon (Pd/C, 5-10 mol%).
- Purge the vessel with hydrogen gas (H₂) and maintain a hydrogen atmosphere (typically via a balloon or a pressurized system).
- Stir the reaction mixture vigorously at room temperature for several hours until the reaction is complete (monitored by TLC or LC-MS).
- Once complete, filter the reaction mixture through a pad of Celite to remove the palladium catalyst.
- Evaporate the solvent under reduced pressure to yield crude 3-aminophenylboronic acid.

Step 2: Formation of the Hydrochloride Salt

- Dissolve the crude 3-aminophenylboronic acid in a minimal amount of a suitable solvent like diethyl ether or isopropanol.
- Slowly add a stoichiometric amount of hydrochloric acid (either as a gas or a solution in a compatible solvent) with stirring.
- The hydrochloride salt will precipitate out of the solution.
- Collect the solid product by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum to yield 3-aminophenylboronic acid hydrochloride.

Note: This is a generalized procedure. Specific conditions, such as solvent, temperature, and reaction time, may require optimization. A patent describes a similar synthesis pathway starting from 3-nitrobenzophenone, which undergoes a coupling reaction followed by a reduction and hydrolysis step to yield the final product.[10]

Protocol for Suzuki-Miyaura Cross-Coupling

The following is a representative protocol for a palladium-catalyzed Suzuki-Miyaura reaction using **(m-aminophenyl)metaboric acid hydrochloride**.

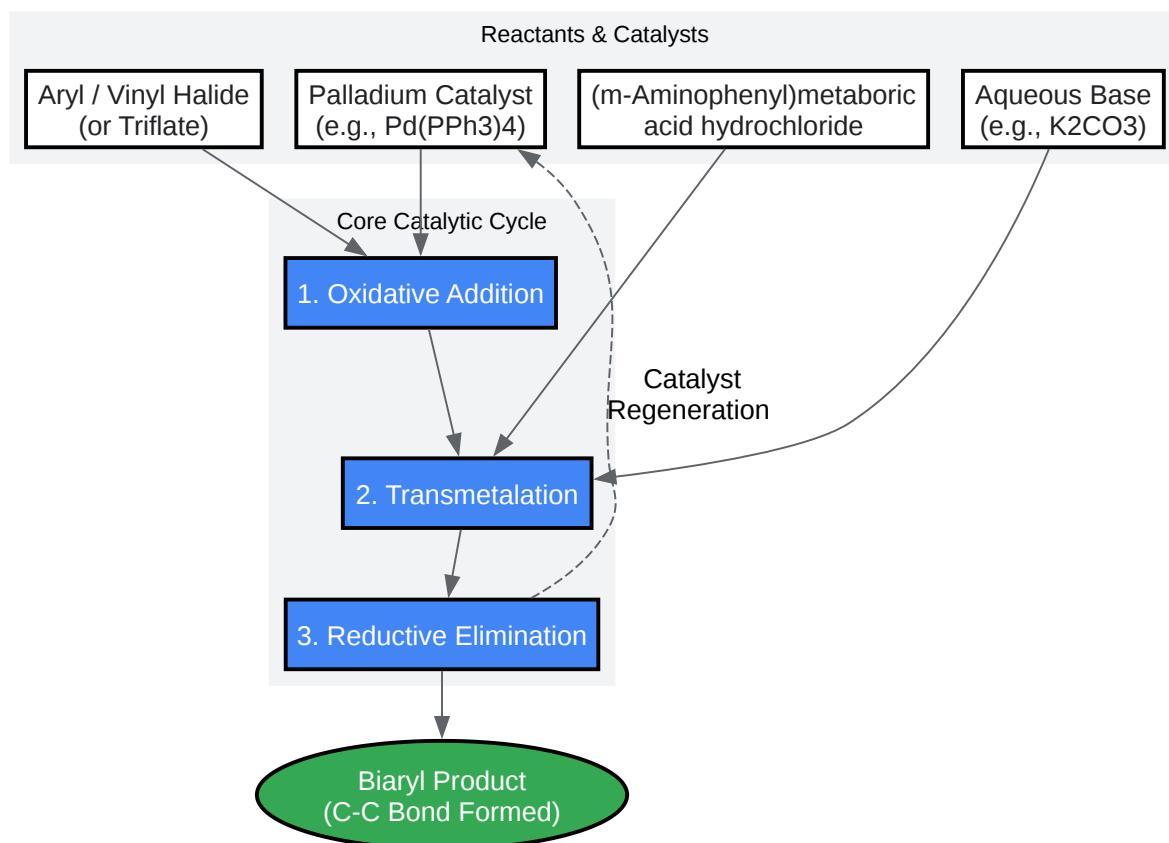
- To an oven-dried flask, add the aryl halide (1.0 equiv.), **(m-aminophenyl)metaboric acid hydrochloride** (1.2-1.5 equiv.), a palladium catalyst such as $\text{Pd}(\text{PPh}_3)_4$ or $\text{PdCl}_2(\text{dppf})$ (1-5 mol%), and a base (e.g., K_2CO_3 , Cs_2CO_3 , or K_3PO_4 , 2-3 equiv.).
- Purge the flask with an inert gas (e.g., argon or nitrogen).
- Add a degassed solvent system, typically a mixture like toluene/ethanol/water or dioxane/water.
- Heat the reaction mixture with stirring (typically 80-100 °C) for 2-24 hours. Monitor the reaction progress by TLC or GC-MS.
- After completion, cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).

- Separate the organic layer, wash with brine, dry over anhydrous Na_2SO_4 or MgSO_4 , and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.^{[5][11]}

Mandatory Visualizations

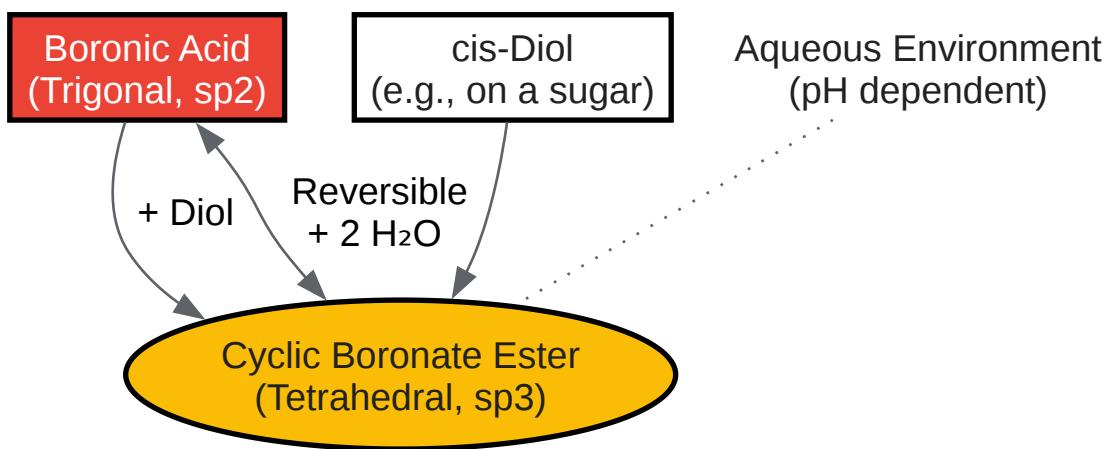
Signaling Pathways and Experimental Workflows

The following diagrams illustrate key logical and experimental workflows involving **(m-aminophenyl)metaboric acid hydrochloride**.



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Caption: Logical workflow of the Suzuki-Miyaura cross-coupling reaction.

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Caption: Reversible interaction of a boronic acid with a cis-diol.

Safety and Handling

(m-Aminophenyl)metaboric acid hydrochloride should be handled with standard laboratory safety precautions. It is classified as an irritant.

- Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
- Precautionary Measures: Avoid breathing dust. Use only in a well-ventilated area. Wear protective gloves, eye protection, and face protection.
- Storage: Store in a cool, dry place in a tightly sealed container.

Always consult the latest Safety Data Sheet (SDS) from the supplier before handling this chemical.

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